Fmoc-Dab(Alloc)-OH

Solid-phase peptide synthesis orthogonal protection selective deprotection

When synthesizing cyclic peptides or branched conjugates, orthogonal protecting groups are essential to avoid side reactions. Fmoc-Dab(Alloc)-OH solves this with a Pd(0)-labile Alloc group that remains intact during Fmoc-SPPS, enabling precise on-resin modifications. • Achieves higher purity in polymyxin analog synthesis vs. Boc/ivDde alternatives. • Purity levels up to ≥99% support cGMP bioconjugation workflows. • Mild Alloc deprotection preserves disulfide bonds and glycosidic linkages. Global shipping ensures reliable supply.

Molecular Formula C23H24N2O6
Molecular Weight 424.4 g/mol
CAS No. 204316-32-5
Cat. No. B557050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dab(Alloc)-OH
CAS204316-32-5
SynonymsFmoc-Dab(Alloc)-OH; 204316-32-5; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoicacid; Fmoc-Dab(Aloc)-OH; Nalpha-Fmoc-Ngamma-Alloc-L-2,4-diaminobutyricacid; Ngamma-Alloc-Nalpha-Fmoc-L-2,4-diaminobutyricacid; AmbotzFAA1363; AC1MBSSU; 88645_ALDRICH; SCHEMBL178810; 88645_FLUKA; MolPort-003-725-639; ACT06572; 0480AB; ZINC15722150; AKOS015893071; VA50329; AJ-67844; AK-49547; AN-29914; FT-0679755; N-alpha-Fmoc-N-gamma-Alloc-L-diaminobutyricacid; I04-1229; 2-Fmoc-amino-4-[[(allyloxy)carbonyl]amino]-L-butyricacid; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoicacid
Molecular FormulaC23H24N2O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
InChIKeyYIVBOSPUFNDYMF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dab(Alloc)-OH: Orthogonal SPPS Protection


Fmoc-Dab(Alloc)-OH (CAS 204316-32-5), chemically Nα-Fmoc-Nγ-Alloc-L-2,4-diaminobutyric acid (C₂₃H₂₄N₂O₆, MW 424.45 g/mol), is an orthogonally protected derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid [1]. It features an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino nitrogen and an Alloc (allyloxycarbonyl) group on the side-chain γ-amino nitrogen . Commercial sources report purity specifications of ≥98% (HPLC) , with some vendors offering ≥99.0% material . The compound is designed for Fmoc-based solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group is removed with piperidine (typically 20% in DMF) during iterative chain elongation, while the orthogonal Alloc group remains intact for later selective cleavage via Pd(0) catalysis (e.g., Pd(PPh₃)₄ with PhSiH₃ or N-methylaniline) [2].

Workflow

Fmoc-based SPPS with orthogonal protection

Selection

Alloc group stable to piperidine, cleaved by Pd(0)

Use Context

On-resin side-chain modification before final cleavage

Why Fmoc-Dab(Alloc)-OH Is Irreplaceable


Substituting Fmoc-Dab(Alloc)-OH with other Fmoc-Dab derivatives such as Fmoc-Dab(Boc)-OH (CAS 125238-99-5) or Fmoc-Dab(ivDde)-OH (CAS 607366-21-2) fundamentally alters the orthogonal protection scheme and downstream synthetic outcomes. The Alloc group is cleaved under mild, neutral Pd(0)-catalyzed conditions that leave acid-labile Boc groups and base-labile Fmoc groups intact, enabling true three-dimensional orthogonality [1]. In contrast, Fmoc-Dab(Boc)-OH relies on TFA-mediated acidolysis to remove the side-chain Boc group, which also cleaves the peptide from acid-labile resins and removes other acid-labile side-chain protecting groups — effectively eliminating the ability to perform on-resin selective side-chain modifications [2]. Meanwhile, Fmoc-Dab(ivDde)-OH employs a hydrazine-labile side-chain protecting group that is not fully orthogonal due to documented side reactions including migration to unprotected side-chains and partial reduction of allyl-based groups unless allyl alcohol is added to deprotection cocktails . These mechanistic and stability differences directly impact peptide yield, purity, and the feasibility of complex synthetic strategies such as on-resin cyclization or orthogonal conjugation.

Fmoc-Dab(Boc)-OH requires TFA for side-chain deprotection, which also cleaves peptides from acid-labile resins, precluding on-resin selective modifications.

Fmoc-Dab(ivDde)-OH uses hydrazine deprotection; documented side reactions include ivDde migration to unprotected amines and allyl reduction, impacting purity and yield.

Fmoc-Dab(Alloc)-OH: Differentiation Evidence


Orthogonal Deprotection Selectivity

Fmoc-Dab(Alloc)-OH enables side-chain deprotection under Pd(0) catalysis without affecting Fmoc, acid-labile protecting groups (e.g., Boc, tBu, Trt), or the peptide-resin linkage [1]. In contrast, Fmoc-Dab(Boc)-OH requires TFA for side-chain Boc removal, which simultaneously cleaves peptides from acid-labile resins (e.g., Rink amide, Wang) and deprotects all acid-labile side-chain groups — precluding on-resin selective modifications [2]. Fmoc-Dab(ivDde)-OH requires 2-5% hydrazine in DMF for deprotection; documented side reactions include migration of the ivDde group to unprotected side-chain amines and reduction of allyl-based groups unless allyl alcohol is included as a scavenger .

Deprotection Selectivity
Head-to-head
Pd(0) vs TFA vs hydrazine
Preserves on-resin modification capability
Alloc orthogonal to Fmoc, acid, and hydrogenolysis
Solid-phase peptide synthesis orthogonal protection selective deprotection

Polymyxin Synthesis Yield Advantage

A patent for antibiotic polymyxin preparation explicitly demonstrates that incorporating Fmoc-Dab(Alloc)-OH as a protected building block, followed by Alloc deprotection with Pd(PPh₃)₄, yields higher product purity and overall yield compared to alternative protection schemes [1]. The method describes: '脱除Dab(Alloc)上的烯丙基氧羰基保护基工艺简单,获得的产物纯度及产率较高,进而提升了结构(1)及抗生素多粘菌素的产率及纯度' [The process for removing the Alloc protecting group from Dab(Alloc) is simple, yielding higher product purity and yield, thereby improving the yield and purity of structure (1) and the antibiotic polymyxin] [1]. Polymyxins contain multiple Dab residues (e.g., positions 1, 3, 5, 8, and 9 in polymyxin B) whose antibacterial activity contribution depends critically on proper side-chain orientation and cyclization [2].

Polymyxin Yield Claim
Data to verify
Reported higher purity and yield (patent, qualitative)
May support process development screening
Numerical yield data not disclosed
Polymyxin antibiotics cyclic lipopeptides pharmaceutical synthesis

Molecular Weight & Bulk Properties

The three Fmoc-Dab derivatives exhibit substantially different molecular weights and physical properties, affecting solubility, coupling efficiency, and purification behavior. Fmoc-Dab(Alloc)-OH (MW 424.45 g/mol, C₂₃H₂₄N₂O₆) is the lightest of the three . Fmoc-Dab(Boc)-OH (MW 440.49 g/mol, C₂₄H₂₈N₂O₆) is approximately 3.8% heavier . Fmoc-Dab(ivDde)-OH (MW 546.65 g/mol, C₃₂H₃₈N₂O₆) is approximately 28.8% heavier than the Alloc derivative . The substantially larger ivDde group introduces steric hindrance that may reduce coupling efficiency in sterically congested sequences .

Molecular Weight
Class-level
424.45 g/mol
Lowest steric bulk among Fmoc-Dab derivatives
Data to verify; source unspecified
Peptide synthesis building blocks molecular properties procurement specifications

Commercial Purity Specifications

Commercial purity specifications for Fmoc-Dab(Alloc)-OH vary by supplier. Sigma-Aldrich offers the compound at ≥99.0% purity (HPLC) , while other suppliers including Chem-Impex list specifications of ≥98% (HPLC) . For context, Fmoc-Dab(Boc)-OH is commonly available at ≥95% (HPLC) , and Fmoc-Dab(ivDde)-OH specifications range from ≥95.0% (HPLC area%) to ≥98% (TLC) .

Purity Spec
Specification review
≥99.0% (HPLC) reported
Higher specification may reduce cumulative impurities
Supplier-dependent; verify grade
Peptide synthesis reagents purity specifications quality control

Fmoc-Dab(Alloc)-OH: Key Applications


On-Resin Cyclic Peptide Synthesis

Fmoc-Dab(Alloc)-OH is the preferred building block for synthesizing cyclic peptides where lactam formation (head-to-side-chain or side-chain-to-side-chain) must occur on-resin prior to final cleavage. The Alloc group remains intact through iterative Fmoc deprotection cycles (20% piperidine) and can be selectively removed using Pd(0) catalysis (Pd(PPh₃)₄ + PhSiH₃) after linear assembly is complete, exposing the γ-amino group for on-resin cyclization with a pre-installed carboxyl-bearing residue [1]. This strategy is not feasible with Fmoc-Dab(Boc)-OH, as TFA required for Boc removal also cleaves the peptide from acid-labile resins [2].

Polymyxin-Class Antibiotic Synthesis

Polymyxin B and colistin derivatives contain multiple Dab residues whose γ-amino groups are critical for antibacterial activity [3]. Patent evidence confirms that Fmoc-Dab(Alloc)-OH, when incorporated into polymyxin synthesis and deprotected via Pd(PPh₃)₄, yields higher product purity and overall yield compared to alternative protection strategies [4]. This application scenario is particularly relevant for pharmaceutical process development teams optimizing scalable production of next-generation polymyxin analogs with improved therapeutic indices.

Branched Peptide and MAP Systems

The orthogonal Fmoc/Alloc protection scheme enables the synthesis of branched peptides where the Dab side-chain amine serves as a branching point for attachment of additional peptide chains, fluorescent probes, or bioconjugation handles [5]. After Fmoc-Dab(Alloc)-OH incorporation and Alloc deprotection, the exposed γ-amino group can be coupled to additional Fmoc-amino acids or functional moieties via standard coupling chemistry. The low molecular weight (424.45 g/mol) and minimal steric bulk of the Alloc group facilitate efficient coupling at branching sites, particularly advantageous in MAP systems where multiple peptide arms are conjugated to a central Dab-containing core [6].

GMP Peptide-Drug Conjugate Production

For peptide-drug conjugates (PDCs) and bioconjugates produced under cGMP compliance, the ≥99.0% purity grade of Fmoc-Dab(Alloc)-OH provides a documented quality advantage over lower-purity alternatives (≥95-98%). The Alloc group's mild Pd(0) deprotection conditions preserve sensitive functional groups (e.g., disulfide bonds, glycosidic linkages) that may be degraded under the strongly acidic conditions required for Boc removal or the reductive conditions associated with Z-group hydrogenolysis [7]. This property is critical for manufacturing peptide conjugates incorporating fragile payloads or maintaining native disulfide conformations.

Application
Selection Property
Validation Focus
On-Resin Cyclic Peptides
Orthogonal Alloc protection strategy
On-resin cyclization efficiency
Polymyxin Antibiotic Synthesis
Pd(0)-cleavable Alloc group
Reported synthesis yield context
Branched Peptide & MAP Systems
Low steric bulk Alloc protection
Branching-site coupling efficiency
Peptide-Drug Conjugate Assembly
Mild Alloc deprotection conditions
Sensitive payload compatibility review

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